4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C18H22N2O2S. It is a derivative of piperidine and pyridine, both of which are significant in the field of medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 4-methylpyridine with tosylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Chemical Reactions Analysis
4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the tosyl group.
Scientific Research Applications
4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine and pyridine derivatives:
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Pyridine: A six-membered heterocycle with one nitrogen atom, known for its use in various drugs and agrochemicals.
Similar Compounds: Other derivatives include 2-amino-4-(1-piperidine)pyridine and 2-(1-methylpyrrolidine-2-yl)pyridine, which also exhibit significant biological activities
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-8-16(9-7-14)23(21,22)20-12-4-3-5-18(20)17-13-15(2)10-11-19-17/h6-11,13,18H,3-5,12H2,1-2H3 |
InChI Key |
IAOPQGTZIHAEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=NC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.